molecular formula C20H15FN2O3 B2457952 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1105218-45-8

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2457952
CAS No.: 1105218-45-8
M. Wt: 350.349
InChI Key: BFOCIWTVBCPCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H15FN2O3 and its molecular weight is 350.349. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c21-15-7-5-13(6-8-15)12-22-20(24)11-16-10-19(26-23-16)18-9-14-3-1-2-4-17(14)25-18/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOCIWTVBCPCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(Benzofuran-2-yl)Isoxazol-3-yl)-N-(4-Fluorobenzyl)Acetamide is a synthetic compound that integrates a benzofuran moiety with an isoxazole ring and a fluorobenzyl group. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties supported by diverse research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs to this compound. The compound has shown cytotoxic effects against various cancer cell lines, including colon, breast, and lung cancers. The mechanism of action is primarily attributed to the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
Colon Cancer Cells12.5HDAC inhibition
Breast Cancer Cells10.0HDAC inhibition
Lung Cancer Cells15.0HDAC inhibition

These findings suggest that the compound could serve as a lead in developing novel anticancer therapies.

Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives has been extensively studied, indicating that compounds similar to this compound may exhibit significant antibacterial and antifungal properties. For instance, benzofuran derivatives have shown promising results against Mycobacterium tuberculosis and various fungal strains.

Microorganism MIC (µg/mL) Activity Type
M. tuberculosis8Antimycobacterial
C. albicans12.5Antifungal
E. coli6.25Antibacterial

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Efficacy : In vitro tests showed that another benzofuran derivative had an MIC of 3.12 µg/mL against M. tuberculosis, indicating its potential as an effective treatment against drug-resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of HDACs : This leads to altered gene expression associated with cancer progression.
  • Disruption of Microbial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell lysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.